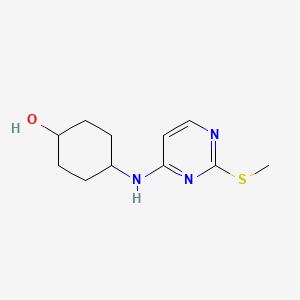
4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a chemical compound with the molecular formula C11H16N4OS. It is known for its unique structure, which includes a cyclohexanol ring attached to a pyrimidine moiety substituted with a methylsulfanyl group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The final step involves the attachment of the cyclohexanol ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
化学反応の分析
Types of Reactions
4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- **4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- **4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
1289386-14-6 |
|---|---|
分子式 |
C11H17N3OS |
分子量 |
239.34 g/mol |
IUPAC名 |
4-[(2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H17N3OS/c1-16-11-12-7-6-10(14-11)13-8-2-4-9(15)5-3-8/h6-9,15H,2-5H2,1H3,(H,12,13,14) |
InChIキー |
ODFSDGGAZHZORF-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)NC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


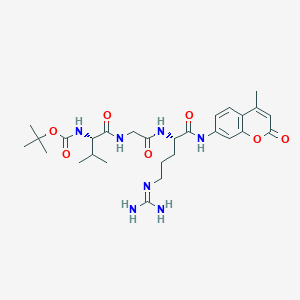
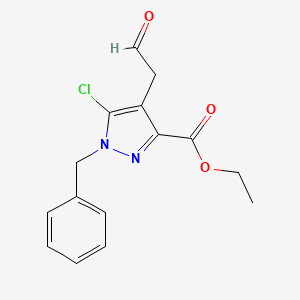
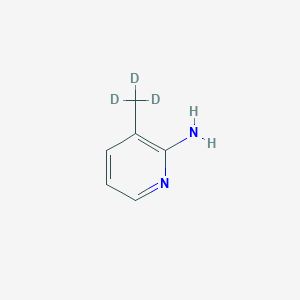
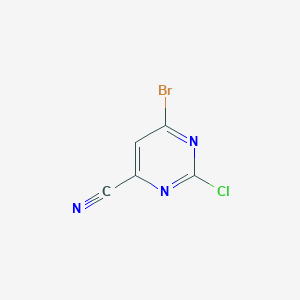
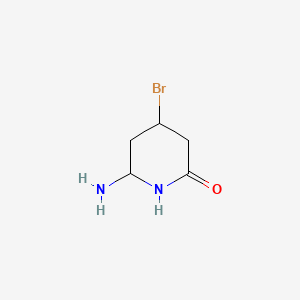



![[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate](/img/structure/B12328508.png)
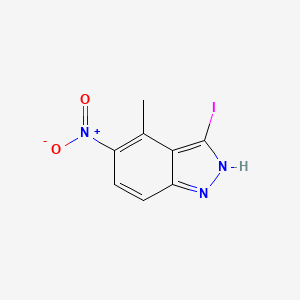

![14,15-dibromo-25-oxa-1,6-diazaheptacyclo[11.9.2.12,5.06,24.07,12.016,23.017,22]pentacosa-7,9,11,13(24),14,16(23),17,19,21-nonaene](/img/structure/B12328527.png)
![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B12328531.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B12328557.png)
